molecular formula C25H26N2O4 B11101873 N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-methoxy-2-phenylacetohydrazide

N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-methoxy-2-phenylacetohydrazide

Cat. No.: B11101873
M. Wt: 418.5 g/mol
InChI Key: IUDPECUICIRBNF-YZSQISJMSA-N
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Description

N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The specific synthetic route may vary depending on the starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’1-{(E)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE
  • N’1-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE

Uniqueness

N’1-{(E)-1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-METHOXY-2-PHENYLACETOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C25H26N2O4/c1-3-30-23-16-20(14-15-22(23)31-18-19-10-6-4-7-11-19)17-26-27-25(28)24(29-2)21-12-8-5-9-13-21/h4-17,24H,3,18H2,1-2H3,(H,27,28)/b26-17+

InChI Key

IUDPECUICIRBNF-YZSQISJMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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